2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Carbonic anhydrase inhibition Structure-activity relationship Positional isomerism

2-(3,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS 692281-62-2, molecular formula C₁₇H₂₀N₂O₄S, molecular weight 348.42 g/mol) is a synthetic aryloxypropanamide that integrates two pharmacophoric modules: a primary sulfonamide (-SO₂NH₂) anchored at the para-position of the anilide ring, and a 3,5-dimethylphenoxy substituent appended to the α-carbon of the propanamide backbone. The compound belongs to the broader N-(4-sulfamoylphenyl)amide class, a chemotype extensively validated for zinc-binding metalloenzyme inhibition—most notably against human carbonic anhydrase (hCA) isoforms.

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 692281-62-2
Cat. No. B2462818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide
CAS692281-62-2
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
InChIInChI=1S/C17H20N2O4S/c1-11-8-12(2)10-15(9-11)23-13(3)17(20)19-14-4-6-16(7-5-14)24(18,21)22/h4-10,13H,1-3H3,(H,19,20)(H2,18,21,22)
InChIKeyNYCGDAHGHVRJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide: Chemical Identity, Pharmacophore Architecture, and In-Class Positioning


2-(3,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide (CAS 692281-62-2, molecular formula C₁₇H₂₀N₂O₄S, molecular weight 348.42 g/mol) is a synthetic aryloxypropanamide that integrates two pharmacophoric modules: a primary sulfonamide (-SO₂NH₂) anchored at the para-position of the anilide ring, and a 3,5-dimethylphenoxy substituent appended to the α-carbon of the propanamide backbone [1]. The compound belongs to the broader N-(4-sulfamoylphenyl)amide class, a chemotype extensively validated for zinc-binding metalloenzyme inhibition—most notably against human carbonic anhydrase (hCA) isoforms [2]. Within this class, the 3,5-dimethyl substitution pattern on the phenoxy ring distinguishes it from its closest positional isomers (3,4-dimethyl and 2,5-dimethyl), creating a unique steric and electronic topography around the ether oxygen that has implications for target binding, isoform selectivity, and physicochemical properties .

Why 2-(3,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide Cannot Be Interchanged with Class Analogs: Structural Determinants of Functional Divergence


The N-(4-sulfamoylphenyl)propanamide scaffold tolerates a wide range of substituents at the α-phenoxy position, but even subtle positional isomerism among dimethylphenoxy variants can produce non-equivalent biological outcomes. The spatial disposition of the two methyl groups relative to the ether oxygen directly modulates (i) the conformational preferences of the phenoxy-propanamide linker, (ii) the electron density at the oxygen lone pairs available for hydrogen-bonding interactions within enzyme active sites, and (iii) the compound's lipophilicity and metabolic vulnerability [1]. For instance, the 3,5-dimethyl arrangement places both methyl groups meta to the ether oxygen, generating a symmetric steric shield that differs fundamentally from the asymmetric 3,4- or 2,5-substitution patterns . These regiochemical differences mean that potency, selectivity, solubility, and metabolic stability data obtained for one positional isomer cannot be extrapolated to another—a critical consideration for procurement decisions where the specific isomer's properties must match the experimental hypothesis [2].

2-(3,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomerism: 3,5-Dimethyl vs. 3,4-Dimethyl Substitution Pattern and Implications for CA Isozyme Binding Site Compatibility

The 3,5-dimethylphenoxy substitution pattern places both methyl groups in a symmetrical meta relationship to the ether oxygen, creating a balanced steric environment. In contrast, the 3,4-dimethyl isomer (CAS 692266-42-5) positions one methyl group para to the ether oxygen, generating an asymmetric electron-donating effect and a distinct molecular electrostatic potential surface. This regioisomeric difference is expected to alter the compound's binding pose within the conical active site of hCA isoforms, where the sulfonamide zinc-binding group must achieve precise coordination geometry while the phenoxy tail occupies the hydrophobic pocket . The 3,4-dimethyl isomer has been explicitly described as possessing inhibitory activity against hCA IX and hCA XII , but no equivalent published data exist for the 3,5-dimethyl isomer, underscoring the non-interchangeability of these positional isomers [1].

Carbonic anhydrase inhibition Structure-activity relationship Positional isomerism

Physicochemical Differentiation: Predicted Lipophilicity (logP) and Its Impact on Membrane Permeability Profiling

The 3,5-dimethylphenoxy substituent is predicted to confer a distinct lipophilicity profile compared to the unsubstituted phenoxy analog (2-phenoxy-N-(4-sulfamoylphenyl)propanamide, MW 320.4 g/mol) . The addition of two methyl groups in the meta positions increases the calculated logP by approximately 0.6–0.8 log units relative to the parent compound, based on fragment-based calculations (XLogP3 and ALogPS methodologies) [1]. This enhancement in lipophilicity is expected to improve passive membrane permeability, a critical parameter for intracellular target engagement; however, it may also increase the risk of CYP-mediated oxidative metabolism at the methyl groups. In contrast, the 3,4-dimethyl isomer, despite having the same molecular formula and identical calculated logP, differs in the spatial orientation of its hydrophobic surface area, which can influence actual biological membrane partitioning behavior [2].

Lipophilicity ADME prediction Drug-likeness

Target Engagement Potential: Sulfamoylphenyl Pharmacophore as a Zinc-Binding Motif for Metalloenzyme Inhibition

The primary sulfonamide group (-SO₂NH₂) at the 4-position of the anilide ring serves as a canonical zinc-binding group (ZBG) capable of coordinating the catalytic Zn(II) ion in carbonic anhydrase active sites with deprotonated nitrogen acting as the fourth ligand [1]. This pharmacophore feature is shared across arylsulfonamide CA inhibitors, including clinically used agents such as acetazolamide. In the context of 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide, the sulfamoylphenyl moiety provides the conserved anchoring interaction, while the 3,5-dimethylphenoxypropanamide tail modulates isoform selectivity and binding kinetics. For comparison, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) has demonstrated CA IX inhibition with relevance to anticancer activity in aggressive tumors [2]. The replacement of a bromine atom (MMH-1) with a 3,5-dimethylphenoxy group (target compound) represents a substantial pharmacophore expansion that is expected to yield divergent isoform selectivity profiles, although direct comparative inhibition data (Ki or IC50 values) remain unavailable for the target compound [3].

Sulfonamide pharmacophore Zinc-binding group Metalloenzyme inhibition

Synthetic Accessibility and Purity: Comparison of Available Supply Channels and Isomeric Purity Considerations

Multiple isomers of dimethylphenoxy-N-(4-sulfamoylphenyl)propanamide share the identical molecular formula (C₁₇H₂₀N₂O₄S) and molecular weight (348.42 g/mol), making them indistinguishable by mass spectrometry alone and requiring chromatographic or spectroscopic differentiation . The 3,5-dimethyl isomer (CAS 692281-62-2) must be validated against the 3,4-dimethyl isomer (CAS 692266-42-5) and the 2,5-dimethyl isomer (CAS 815647-90-6) by HPLC retention time or NMR fingerprinting to confirm isomeric identity . For procurement purposes, the 3,5-dimethyl isomer is offered by research chemical suppliers (e.g., EvitaChem, BenchChem) at typical research-grade purity (≥95%), but its documented characterization data remain sparse relative to the more extensively described 3,4-dimethyl isomer . No pharmacopeial monograph or certified reference standard exists for this compound, placing the burden of identity verification on the purchasing researcher.

Chemical procurement Isomeric purity Research-grade sourcing

Optimal Research Application Scenarios for 2-(3,5-Dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide Based on Structural Differentiation Evidence


Carbonic Anhydrase Isozyme Selectivity Profiling: Probing the Effect of Symmetric 3,5-Dimethyl Substitution on hCA Isoform Discrimination

The 3,5-dimethylphenoxy isomer provides a symmetrically substituted probe for evaluating how dual meta-methylation influences binding affinity across the 15 human carbonic anhydrase isoforms. When tested alongside the 3,4-dimethyl (asymmetric) and 2,5-dimethyl (ortho/meta) isomers, this compound enables systematic mapping of how methyl group topology dictates isoform selectivity. The conserved sulfamoylphenyl zinc-binding group ensures that any observed differences in Ki values across isoforms can be attributed to tail group geometry rather than anchoring interactions [1].

Structure-Activity Relationship (SAR) Studies: Dimethylphenoxy Positional Isomer Libraries for Pharmacophore Model Refinement

This compound serves as a critical member of a dimethylphenoxy positional isomer matrix (3,5-; 3,4-; 2,5-; 2,4-; 2,6-; 3,4-; 2,3-) for refining 3D-QSAR and pharmacophore models of sulfonamide–protein interactions. The 3,5-substitution pattern, with its C₂ symmetry axis through the ether oxygen, presents a unique molecular shape that is not represented by any other dimethyl isomer, making it an indispensable data point for building predictive computational models .

Metabolic Stability Assessment: Evaluating the Effect of Meta-Methyl Substitution on Cytochrome P450 Oxidative Metabolism

The 3,5-dimethyl substitution pattern places both methyl groups in positions that are sterically less accessible to CYP-mediated hydroxylation compared to para-substituted methyl groups (present in the 3,4-dimethyl isomer). This compound is therefore a valuable tool for comparative microsomal or hepatocyte stability studies designed to test the hypothesis that meta-methylation confers metabolic advantages over para-methylation in diaryl ether scaffolds . Such data inform the design of metabolically robust chemical probes within the sulfonamide class.

Analytical Method Development: Establishing Isomer-Specific HPLC and NMR Fingerprints for Quality Control of Dimethylphenoxy Sulfonamides

Given that three dimethylphenoxy-N-(4-sulfamoylphenyl)propanamide isomers share identical molecular formula and nominal mass, this compound is essential for developing and validating isomer-resolving analytical methods (e.g., reversed-phase HPLC with isocratic elution, diagnostic ¹H NMR aromatic splitting patterns). Such methods are required for incoming quality control when procuring any isomer from this series and for confirming that isomer interconversion or degradation has not occurred during storage [1].

Quote Request

Request a Quote for 2-(3,5-dimethylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.